molecular formula C8H10O2 B1665506 4-Methoxybenzyl alcohol CAS No. 105-13-5

4-Methoxybenzyl alcohol

Cat. No.: B1665506
CAS No.: 105-13-5
M. Wt: 138.16 g/mol
InChI Key: MSHFRERJPWKJFX-UHFFFAOYSA-N
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Description

4-Methoxybenzyl alcohol (CAS 105-13-5), also known as p-methoxybenzyl alcohol, is a benzyl alcohol derivative with a methoxy (-OCH₃) group at the para position of the aromatic ring. Its molecular formula is C₈H₁₀O₂ (molecular weight 138.16 g/mol), and it exhibits a logP value of 1.10, indicative of moderate hydrophobicity . This compound is naturally found in anise (Pimpinella anisum) and is widely utilized in organic synthesis as a precursor for fragrances, fine chemicals, and protective groups (e.g., PMB esters) due to its stability and reactivity in esterification, etherification, and oxidation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl alcohol can be synthesized through several methods:

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve high yields of the desired product .

Scientific Research Applications

4-Methoxybenzyl alcohol has a wide range of applications in scientific research:

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

Key analogs of 4-methoxybenzyl alcohol include:

  • 4-Methylbenzyl alcohol (methyl substituent)
  • 4-Chlorobenzyl alcohol (chloro substituent)
  • 4-Hydroxybenzyl alcohol (hydroxyl substituent)
  • Benzyl alcohol (unsubstituted benzene ring)
  • 4-(Methylthio)benzyl alcohol (methylthio substituent)
Property This compound 4-Methylbenzyl Alcohol 4-Chlorobenzyl Alcohol 4-Hydroxybenzyl Alcohol Benzyl Alcohol
Substituent -OCH₃ -CH₃ -Cl -OH None
logP 1.10 ~1.50 (est.) ~1.80 (est.) ~0.90 (est.) 1.05
Boiling Point (°C) 259 217 230 285 205
Key Applications PMB esters, fragrances Oxidation studies Catalytic oxidation Antioxidants, pharma Solvent, synth

The methoxy group in this compound enhances its electron-donating capacity compared to electron-withdrawing groups (e.g., -Cl), influencing its reactivity in electrophilic substitutions and stabilization of intermediates .

Reactivity in Catalytic Oxidation

This compound is frequently compared to substituted benzyl alcohols in oxidation reactions to assess substituent effects:

Oxidation Performance with Heterogeneous Catalysts

Catalyst Substrate Conversion (%) Selectivity (%) Conditions Reference
Cu–Ni Nanoparticles This compound 87.9 28.3 100°C, 5 bar O₂, 4 h
Cu–Ni Nanoparticles 4-Methylbenzyl alcohol 73.8 24.4 Same as above
Cu–Ni Nanoparticles 4-Chlorobenzyl alcohol 87.3 25.2 Same as above
Ag–MnO₂ This compound >99 >99 O₂, optimized conditions

Enzyme-Catalyzed Oxidation

  • Chloroperoxidase: Converts p-methylanisole to this compound but cannot oxidize toluene derivatives with strong electron-withdrawing groups, highlighting substrate specificity .
  • Veratryl Alcohol Oxidase (Pleurotus sajor-caju) : Oxidizes this compound more rapidly than veratryl alcohol, producing H₂O₂ as a byproduct .

Esterification and Protective Group Chemistry

This compound is a key reagent in synthesizing PMB esters, which serve as protective groups in peptide and carbohydrate chemistry. Its reactivity with acid chlorides, anhydrides, and imidazoles is comparable to other benzyl alcohols but offers enhanced stability due to the methoxy group’s electron-donating nature . For example:

  • PMB esters derived from this compound resist hydrolysis under acidic conditions better than those from benzyl alcohol .
  • In cross-coupling reactions with aliphatic alcohols (e.g., octan-1-ol), this compound exhibits high chemoselectivity (50% yield) without significant homo-coupling byproducts .

Biochemical and Environmental Relevance

  • Biodegradation: The SnO₂-ZnO-ZnWO₄ heterostructure enhances this compound oxidation by 100% compared to ZnO alone, demonstrating its utility in environmental remediation .
  • Toxicity and Metabolism: Limited data exist on this compound’s metabolic pathways, though its structural analogs (e.g., 4-hydroxybenzyl alcohol) are studied for antioxidant properties .

Biological Activity

4-Methoxybenzyl alcohol (4-MA), a compound belonging to the class of benzyl alcohols, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of 4-MA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a methoxy group attached to the benzyl alcohol structure. It is primarily found in various plants, notably in anise (Pimpinella anisum) and Gastrodia elata Blume, where it contributes to flavor and therapeutic properties. The compound has a sweet, caramel-like taste and is recognized for its potential as a biomarker for certain dietary intakes .

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-MA. A study demonstrated that 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , derived from marine sources, inhibited the growth and migration of metastatic prostate cancer cells (PC-3 and DU-145). Treatment with DHMBA reduced key signaling proteins associated with cell proliferation (Ras, PI3K, Akt, MAPK, mTOR) while enhancing levels of tumor suppressor proteins (p53, p21, Rb) . These findings suggest that 4-MA may play a role in cancer therapy by modulating critical pathways involved in tumor progression.

Neuroprotective Effects

4-MA has also been studied for its neuroprotective effects against ischemic injury. In an experiment involving brain microvascular endothelial cells (bEnd.3), treatment with 4-MA following oxygen-glucose deprivation/reperfusion (OGD/Rep) significantly improved cell viability and reduced lactate dehydrogenase (LDH) leakage. Furthermore, it decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and upregulated tight junction proteins (occludin, claudin-5), suggesting that 4-MA protects the blood-brain barrier during ischemic events by activating the PI3K/AKT signaling pathway .

Antibacterial Activity

The antibacterial potential of 4-MA has been explored through various studies. A recent investigation into benzyl alcohol derivatives indicated that compounds similar to 4-MA exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated a concentration-dependent effect on bacterial inhibition .

CompoundOrganismZone of Inhibition (mm)Concentration (mg/mL)
2dS. aureus1210^-1
P. aeruginosa3510^-1

This table illustrates the efficacy of specific derivatives related to 4-MA against common bacterial strains.

Case Studies and Research Findings

  • Cerebral Ischemia : In a study assessing the effects of 4-MA on cerebral ischemia models, it was found that the compound could significantly reduce BBB permeability and enhance recovery from ischemic damage . This positions 4-MA as a potential candidate for treating stroke-related injuries.
  • Photocatalytic Applications : Research has also explored the photocatalytic oxidation of 4-MA to produce p-anisaldehyde using TiO2 as a catalyst. This process not only highlights its chemical versatility but also suggests potential applications in fine chemical synthesis .
  • Antioxidant Properties : Another study indicated that DHMBA exhibits antioxidant properties that may contribute to anti-aging mechanisms in brain tissues . This finding underscores the broader implications of 4-MA in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 4-methoxybenzyl alcohol that influence its handling in laboratory settings?

  • This compound (4-MBA) is a solid at room temperature (melting point: 22–25°C) with a boiling point of 259°C . It is freely miscible in alcohols and ethers but insoluble in water, which necessitates the use of organic solvents for reactions or extractions . Its density (1.113 g/mL at 25°C) and refractive index (n20/D 1.544) are critical for solvent selection and spectroscopic characterization . Researchers should note its potential to cause eye and skin irritation (WGK 1 hazard classification) and ensure proper personal protective equipment (PPE) during handling .

Q. How can this compound be purified for use in sensitive synthetic reactions?

  • Column chromatography using silica gel (100–200 mesh) with petroleum ether/ethyl acetate eluents is a standard purification method . For deuterated derivatives (e.g., 2b-D), isotopic labeling via Ru-MACHO-catalyzed exchange with deuterium oxide (D2O) at 60°C under inert conditions is recommended . Post-synthesis, vacuum distillation or recrystallization from ethanol can remove impurities .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

  • Gas chromatography-tandem mass spectrometry (GC-MS/MS) with solid-phase microextraction (SPME) is effective for trace analysis . In electrophoretic applications, it serves as a neutral electroosmotic flow (EOF) marker in capillary electrophoresis (CE) at 220 nm UV detection, enabling real-time monitoring of migration patterns .

Advanced Research Questions

Q. How does this compound participate in chemo-selective hetero-coupling reactions catalyzed by Zn²⁺ complexes?

  • In Zn²⁺-catalyzed β-alkylation of secondary alcohols, 4-MBA acts as a hydrogen donor in transfer hydrogenation steps. Mechanistic studies reveal that alkylated ketones (e.g., 4b) form as intermediates, which are reduced to β-alkylated alcohols (e.g., 3b) under excess alcohol conditions . Deuterium-labeling experiments (using 2b-D) confirmed that the primary alcohol’s hydroxyl group is the deuterium source, with scrambling observed at specific positions (65%, 18%, 27%) in the product .

Q. What role does this compound play in photocatalytic oxidation reactions?

  • 4-MBA undergoes selective oxidation to 4-methoxybenzaldehyde using nano-TiO₂ photocatalysts. Substituent effects show that electron-donating groups (e.g., methoxy) enhance oxidation efficiency compared to electron-withdrawing groups (e.g., nitro or chloro) . Reaction optimization requires controlling light intensity, solvent polarity (e.g., acetonitrile), and catalyst surface area .

Q. How can this compound be utilized as an initiator in ring-opening polymerisation (ROP) of functional ε-caprolactones?

  • 4-MBA initiates ROP of γC18CL, εC18CL, and β/δC18CL isomers when paired with diphenyl phosphate (DPP) catalysts. Kinetic studies ([M]₀/[I]₀ = 50) show linear increases in molar mass (Mn) with monomer conversion, confirmed by SEC and ¹H NMR end-group analysis . The methoxy group stabilizes the growing polymer chain, reducing side reactions like transesterification .

Q. Methodological Considerations

Q. How should researchers address contradictions in reaction yields when using this compound in transfer hydrogenation?

  • Discrepancies often arise from competing pathways (e.g., ketone vs. alcohol formation). Control experiments with stoichiometric variations of 4-MBA (e.g., excess alcohol to favor β-alkylated products) and intermediate trapping (e.g., α,β-unsaturated ketones) are critical . NMR monitoring of crude mixtures at early reaction stages can identify transient intermediates (e.g., 4b'') .

Q. What precautions are necessary when synthesizing deuterated this compound (2b-D) for mechanistic studies?

  • Use anhydrous conditions (argon atmosphere) to prevent proton exchange. Post-reaction purification via silica gel chromatography removes residual Ru-MACHO catalysts, which can interfere with downstream applications . Quantify deuterium incorporation using mass spectrometry or ²H NMR to validate labeling efficiency .

Properties

IUPAC Name

(4-methoxyphenyl)methanol
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InChI

InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
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InChI Key

MSHFRERJPWKJFX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)CO
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID6044357
Record name (4-Methoxyphenyl)methanol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid, Liquid; mp = 24-25 deg C; [Merck Index] White liquid or low-melting solid; mp = 22-25 deg C; [Alfa Aesar MSDS], Solid, colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odour
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Boiling Point

259.00 to 260.00 °C. @ 760.00 mm Hg
Record name 4-Methoxybenzyl alcohol
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Solubility

2 mg/mL at 20 °C, insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils, miscible above 20� (in ethanol)
Record name 4-Methoxybenzyl alcohol
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Density

1.107-1.115
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Vapor Pressure

0.0038 [mmHg]
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CAS No.

105-13-5
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Melting Point

24 - 25 °C
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Synthesis routes and methods I

Procedure details

2-(1-Hydroxyethyl)pyridine (76.8 mg, 0.624 mmol) was oxidized in the same manner as that described in Example 8, (a) (except that Nor-AZADO was used at 3 mol %, and the reaction was performed at room temperature) to obtain the objective compound (66.0 mg; yield, 87.4%). The spectrum data were found to be the same as those obtained in Example 6, (h).
Quantity
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Nor-AZADO
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Synthesis routes and methods II

Procedure details

A 30-mL eggplant flask equipped with a magnetic stirrer was heat dried while pumping to a vacuum of 5 Pa before its interior was purged with nitrogen atmosphere. To the flask, 4-methoxybenzaldehyde (140 mg, 1.0 mmol) and 1,1,1,3,3-pentamethyldisiloxane (371 mg, 2.5 mmol) were added through a syringe, and iron complex A (5 mg, 0.01 mmol) was admitted as catalyst. The solution was stirred at room temperature for 3 hours. At 0° C., THF (1 mL) and tetrabutylammonium fluoride in THF (1 M, 1 mL) were then added to the solution, which was stirred at 0° C. for 1 hour. THF was distilled off in vacuum. The crude product was purified by silica gel-packed column chromatography using hexane/ethyl acetate (3/1) as developing solvent, obtaining 4-methoxybenzyl alcohol (131 mg, 0.95 mmol, 95%). The results as are shown as Entry 2 in Table 6. The resulting alcohol was identified for geometry by 1H and 13C-NMR spectroscopy.
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140 mg
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371 mg
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Synthesis routes and methods III

Procedure details

To gain insight into the role of the base additive, (HQ)2VV(O)(OC6H4OCH3) (9) was prepared from the reaction of 8 with 4-methoxybenzylalcohol in acetonitrile. In the absence of base, complex 9 was relatively stable in CD2Cl2 solution, with less than 5% reacting after 16 h at room temperature. However, a rapid reaction occurred when a CD2Cl2 solution of 9 was treated with NEt3 (2 equiv) under argon, affording the vanadium(IV) complex (HQ)2VIV(O) (10), 4-methoxy-benzaldehyde (0.5 equiv, 100% yield) and 4-methoxybenzylalcohol (0.5 equiv, 100% yield) within 2 h at room temperature (Scheme 3). The increased reactivity observed in the presence of NEt3 suggests a key role for the base additive in promoting the alcohol oxidation step. When the reaction of 9 with NEt3 was carried out under air in CD2Cl2, quantitative conversion to the cis-dioxo vanadium(V) complex (HQ)2VV(O)2HNEt3 (11) and 4-methoxybenzaldehyde was observed after 22 h at room temperature. Complex 11 was independently prepared by the reaction of the μ-oxo complex [(HQ)2VV(O)]2μ-O (12) (Giacomelli, A.; Floriani, C.; Duarte, A. O. D. S.; Chiesi-Villa, A.; Guastini, C. Inorg. Chem. 1982, 21, 3310-3316) with H2O and NEt3 in CH2Cl2. When tested for the oxidation of 4-methoxybenzylalcohol in combination with 10 mol % NEt3, both complexes 10 and 11 were effective catalysts, affording complete conversion in 24 h at 60° C.
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(HQ)2VV(O)(OC6H4OCH3)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzyl alcohol
Reactant of Route 2
4-Methoxybenzyl alcohol
Reactant of Route 3
4-Methoxybenzyl alcohol
Reactant of Route 4
4-Methoxybenzyl alcohol
Reactant of Route 5
4-Methoxybenzyl alcohol
Reactant of Route 6
4-Methoxybenzyl alcohol

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